3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate
Description
3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is an ester derivative featuring a 3-oxo-3-phenylpropyl backbone linked to a pyrrolidine-3-yl moiety via an acetate group. Its structure combines aromatic (phenyl) and heterocyclic (pyrrolidine) components, which may influence physicochemical properties and biological interactions. The compound’s synthesis, as inferred from related derivatives, involves condensation reactions under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C, 2 h) .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3-oxo-3-phenylpropyl) 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C15H19NO3/c17-14(13-4-2-1-3-5-13)7-9-19-15(18)10-12-6-8-16-11-12/h1-5,12,16H,6-11H2 |
InChI Key |
FRLURFJIDBJFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(=O)OCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.
Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.
Phenyl Group Introduction: The phenyl group can be introduced through various methods such as Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, while the ester and phenyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate with key analogs, emphasizing structural variations and their implications:
Key Observations :
- Ester vs. Amide Linkages : The target compound’s ester group may confer faster metabolic hydrolysis compared to amide-containing analogs (e.g., EP 4374877 compound), influencing bioavailability .
- Ring Size Effects: The pyrrolidine ring (5-membered) in the target compound vs.
- Substituent Impact : The unsubstituted phenyl group in the target compound contrasts with trifluoromethyl groups in the patent compound, which enhance electron-withdrawing effects and lipophilicity .
Biological Activity
3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a modulator of specific protein-protein interactions (PPIs). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a phenyl group, a pyrrolidine ring, and an acetate moiety. Its chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 273.32 g/mol |
| LogP (octanol-water partition) | 2.45 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with prolyl oligopeptidase (PREP), a serine protease implicated in various pathological processes, including neurodegeneration and cancer. The inhibition of PREP has been linked to the modulation of neuropeptide degradation, which is crucial for maintaining neuronal health and function .
Inhibition Studies
In vitro studies have shown that compounds similar to this compound exhibit significant inhibitory effects on PREP activity. For instance, related oxazole-based ligands demonstrated IC50 values as low as 5 nM, indicating potent inhibition . This suggests that the compound may also possess similar inhibitory characteristics.
Biological Activity
The biological activities attributed to this compound include:
- Neuroprotective Effects : By inhibiting PREP, the compound may help preserve neuropeptide levels, potentially offering protective effects against neurodegenerative conditions.
- Anti-inflammatory Properties : Modulation of neuropeptide signaling pathways can lead to reduced inflammation in neural tissues.
- Modulation of Protein Interactions : It may enhance the activity of protein phosphatase 2A, which is involved in various cellular signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Study on Neuroprotective Mechanisms
A study investigated the effects of oxazole-based PREP inhibitors on neuronal cell lines. Results indicated that these compounds significantly reduced cell death induced by neurotoxic agents. The protective mechanism was attributed to the stabilization of neuropeptide levels and inhibition of apoptotic pathways .
Protein Interaction Modulation
Another research focused on the impact of these compounds on α-synuclein dimerization, a process linked to Parkinson's disease pathology. The findings suggested that these inhibitors effectively reduce α-synuclein aggregation, thereby potentially mitigating disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
